1-Methyl-1H-pyrrole-3,4-dicarbaldehyde
Description
Properties
IUPAC Name |
1-methylpyrrole-3,4-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-8-2-6(4-9)7(3-8)5-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPELNJPERQQCQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506836 | |
| Record name | 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51110-65-7 | |
| Record name | 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrrole with formaldehyde under controlled conditions to introduce the aldehyde groups at the desired positions . Another method involves the alkylation of pyrrole derivatives followed by oxidation to form the dicarbaldehyde structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, facilitated by the electron-donating methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-Methyl-1H-pyrrole-3,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound’s reactivity is influenced by the electron-donating methyl group, which enhances its electrophilic properties .
Comparison with Similar Compounds
(DPD)
- Structure : Differs by additional methyl groups at the 2- and 5-positions.
- Applications: Widely used as a precolumn derivatization reagent for HPLC/UV detection of amino acids. Reacts with primary amines under mild conditions (10 minutes at ambient temperature) to form stable derivatives, enhancing UV absorption .
- Advantages Over Target Compound : The electron-donating methyl groups may stabilize the intermediate Schiff base, improving reaction efficiency.
2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde
- Structure : Substituted with a phenylsulfonyl group at the 1-position.
- Crystallography: The pyrrole and benzene rings form a dihedral angle of 88.7°, creating a non-planar structure that influences molecular packing via C–H···O hydrogen bonds .
2,5-Diazido-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde
- Structure : Features azido groups at the 2- and 5-positions and a 4-methylphenyl substituent.
- Properties : Lower melting point (48–50°C) compared to sulfonyl or methyl derivatives, likely due to reduced crystallinity from bulky azido groups. Used as a precursor for carbazole synthesis via click chemistry .
Reactivity and Stability
Physical and Spectral Properties
Q & A
Q. What are the standard synthetic methods for preparing 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde derivatives?
Derivatives are synthesized via Vilsmeier-Haak formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For example, 2,5-dichloro derivatives are prepared by reacting succinimide intermediates with Vilsmeier reagent at 5–10°C, followed by quenching and recrystallization . Post-synthesis characterization employs IR spectroscopy (aldehyde C=O stretch ~2845 cm⁻¹), ¹H NMR (CHO protons at δ ~9.6 ppm), and elemental analysis (e.g., C: 54.64%, H: 3.79% for di-azido derivatives) .
Q. How is this compound applied in analytical chemistry?
It acts as a pre-column derivatization reagent in HPLC for amino acid detection. The aldehyde groups react with primary amines under mild conditions (ambient temperature, 2 minutes) to form UV-active Schiff bases, enabling quantification at 254 nm .
Advanced Research Questions
Q. How can derivatization efficiency be optimized for HPLC applications?
Key parameters include:
- Reagent concentration : A 2.5:1 molar ratio (reagent:analyte) ensures excess derivatizing agent .
- Temperature : Reactions proceed efficiently at 25°C but may require heating (≤40°C) for sterically hindered amines .
- Time : Kinetic studies show completion within 2 minutes; prolonged incubation risks hydrolysis of Schiff bases .
Q. How to address contradictions in reported melting points or spectral data across derivatives?
Discrepancies (e.g., 48–50°C for di-azido vs. 310°C for di-amino derivatives) may arise from:
- Polymorphism : Differential scanning calorimetry (DSC) identifies phase transitions.
- Impurities : Purification via column chromatography (silica gel, ethanol/hexane) improves homogeneity.
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) reduce melting points by disrupting crystal packing .
Q. What crystallographic methods validate molecular structures of derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELX suites (SHELXL for refinement) confirms geometry. For example, the phenylsulfonyl derivative exhibits a planar pyrrole ring (dihedral angle <5° to aldehyde groups) and S=O bond lengths of 1.43 Å, consistent with sulfonyl groups . Data deposition in CIF format enables peer validation .
Q. How to resolve side reactions during nucleophilic substitutions in synthesis?
Competing reactions (e.g., over-alkylation) are mitigated by:
- Controlled stoichiometry : Sodium sulfide (3 mmol) and ethyl bromide (2 mmol) limit polysubstitution .
- Low-temperature addition : Gradual reagent addition at 0–5°C suppresses exothermic side pathways .
- Real-time monitoring : TLC (hexane:ethyl acetate, 3:1) tracks reaction progress .
Methodological Considerations
- Structural ambiguity : For ambiguous NMR signals (e.g., overlapping -NH₂ and -CHO peaks), use 2D techniques like HSQC or COSY .
- HPLC validation : Calibrate with internal standards (e.g., norleucine) and validate via spike-recovery tests (recovery: 95–105%) .
- Crystallographic refinement : Apply Hirshfeld surface analysis to identify weak interactions (e.g., C-H···O) influencing packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
